molecular formula C11H14O2 B8598405 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol

2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol

Cat. No.: B8598405
M. Wt: 178.23 g/mol
InChI Key: XRGGMNHLIHECIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol typically involves the cyclization of 2-phenoxyethanol in the presence of a catalyst such as zinc chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the benzofuran ring. The intermediate product is then subjected to further reactions to introduce the propanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.

Scientific Research Applications

2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol involves its interaction with specific molecular targets. The benzofuran ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The propanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    2,3-Dihydrobenzofuran: A simpler structure without the propanol group, used in similar applications.

    2-Phenoxyethanol: An intermediate in the synthesis of benzofuran derivatives.

    Benzofuran: The parent compound with diverse biological activities.

Uniqueness: 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol is unique due to the presence of both the benzofuran ring and the propanol group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-2-yl)propan-2-ol

InChI

InChI=1S/C11H14O2/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-6,10,12H,7H2,1-2H3

InChI Key

XRGGMNHLIHECIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2=CC=CC=C2O1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 200 ml of ethanol, was dissolved 10.3 g of 2-(1-methyl-1-hydroxyethyl)benzofuran. To the solution, was added 1.1 g of 10% palladium carbon. Hydrogen was introduced into the mixture with shaking at atmospheric pressure and at room temperature until no more hydrogen had been absorbed (it took 6 hours). The reaction mixture was filtered and the filtrate was concentrated in vacuo. The residue was distilled under reduced pressure to obtain 6.86 g of the intended product boiling at 78°-95° C./0.4 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
1.1 g
Type
catalyst
Reaction Step Three
Quantity
10.3 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

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